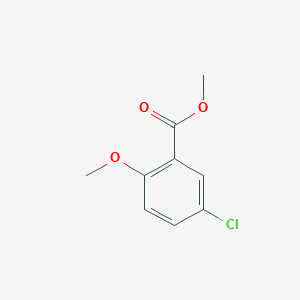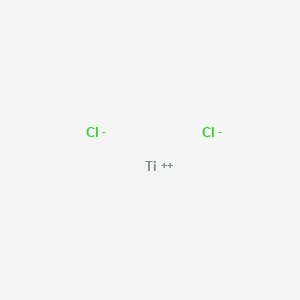
Titanium dichloride
Overview
Description
Titanium(II) chloride, also known as Titanium dichloride, is a chemical compound with the formula TiCl2 . It appears as black hexagonal crystals . It has been studied moderately due to its high reactivity . Titanium(II) is a strong reducing agent with a high affinity for oxygen and reacts irreversibly with water to produce H2 .
Synthesis Analysis
Titanium dichloride can be prepared by using a titanium sponge to reduce titanium tetrachloride in a NaCl-KCl melt . The reduction of Ti(II) is a one-step, diffusion-controlled process . Electroanalytical methods such as cyclic voltammetry, chronopotentiometry, and square wave voltammetry have been employed to investigate the cathodic behavior of Ti2+ .Molecular Structure Analysis
TiCl2 crystallizes as the layered CdI2 structure . The Ti(II) centers are octahedrally coordinated to six chloride ligands . Molecular complexes are known such as TiCl2(chel)2, where chel is DMPE (CH3)2PCH2CH2P(CH3)2 and TMEDA ((CH3)2NCH2CH2N(CH3)2) .Chemical Reactions Analysis
Titanium(II) is a strong reducing agent: it has a high affinity for oxygen and reacts irreversibly with water to produce H2 . Titanium cannot be extracted by reducing the ore using carbon as a cheap reducing agent, like with iron. The problem is that titanium forms a carbide, TiC, if it is heated with carbon, so you don’t get the pure metal that you need . The presence of the carbide makes the metal very brittle .Physical And Chemical Properties Analysis
Titanium dichloride is a black crystalline solid . It has a melting point of 1035°C and a boiling point of 1500°C . The density of Titanium dichloride is 3130 kg/m^3 . Titanium is as strong as steel, but it is 45% lighter .Scientific Research Applications
Aerospace and Aircraft Engineering
Titanium dioxide is extensively used in the aerospace industry, especially in aircraft and aircraft engines. Its strong metallurgy is crucial for safety-critical structures. Recent research has focused on integrating design with manufacturing for cost-effectiveness and predictive capability through computational tools (Banerjee & Williams, 2013).
Photocatalysis and Environmental Remediation
TiO2 nanomaterials play a significant role in photocatalytic hydrogen generation and environmental pollution removal. Their optical absorption properties have been enhanced to improve photocatalytic activities, particularly in black TiO2 nanoparticles (Xiaobo Chen, Liu, & Huang, 2015).
Solar Energy and Photovoltaic Cells
TiO2 is crucial in applications like dye-sensitized solar cells, photocatalysis, and photovoltaic cells. Efforts to enhance its optical and electrical properties have resulted in improved photocatalytic activity, beneficial for sustainable energy generation and environmental pollutant removal (Kang et al., 2019).
Nanotube Synthesis and Applications
TiO2 nanotubes, synthesized through electrochemical anodization, have applications in photocatalysis, solar cells, and biomedical devices. Research focuses on growth, modification, properties, and applications of these nanostructures (Roy, Berger, & Schmuki, 2011).
Lithium-Ion Batteries and Energy Storage
TiO2-based nanomaterials derived from titanium glycolate have shown promise in energy applications, including dye-sensitized solar cells, lithium ion batteries, and photocatalytic hydrogen evolution. Their properties and applications are extensively studied for energy and environmental fields (Wei et al., 2018).
Surface Engineering and {001} Facets Optimization
Engineering the surface structure of TiO2, particularly the {001} facets, is a significant research area. This involves manipulating physicochemical properties to optimize reactivity and selectivity in photocatalytic and photovoltaic applications (Ong et al., 2014).
Nanostructured Material Integration
Research on integrating nanostructured TiO2 materials focuses on potential new applications, linking established fundamentals with practical applications, and addressing critical issues in chemical engineering and nanotechnology (Zeng, 2011).
Biomedical Applications and Implant Materials
Titanium, particularly in the form of TiO2, is extensively used in dental and orthopedic applications due to its excellent tissue compatibility. Detailed spectroscopic characterization of Ti implant materials focuses on its surface composition and potential medical applications (Lausmaa, Kasemo, & Mattsson, 1990).
Catalysis in Chemical Synthesis
Titanium-based catalysts are key in industrial processes and fine chemical synthesis. Their use in redox catalysis, hydroamination, and hydroaminoalkylation offers new approaches and alternative pathways in catalysis (Manßen & Schafer, 2020).
Electrometallurgy: Direct Reduction from Titanium Dioxide
The electrochemical reduction of TiO2 to titanium in molten calcium chloride is an efficient, cost-effective process. This method simplifies the extraction of titanium from titanium dioxide, potentially reducing production costs (Chen, Fray, & Farthing, 2000).
Safety And Hazards
properties
IUPAC Name |
dichlorotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Ti/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYDDDAMNQQZHD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ti]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064930 | |
| Record name | Titanium chloride (TiCl2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black solid; [Merck Index] Black powder; [Sigma-Aldrich MSDS] | |
| Record name | Titanium dichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18039 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Titanium dichloride | |
CAS RN |
10049-06-6 | |
| Record name | Titanium chloride (TiCl2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium chloride (TiCl2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium chloride (TiCl2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



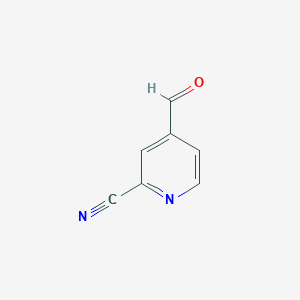
![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)
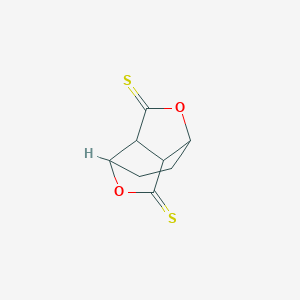
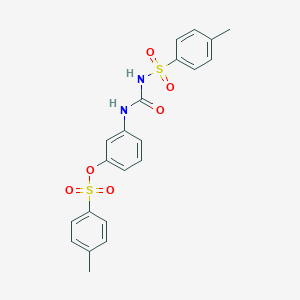
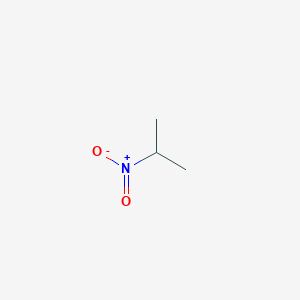

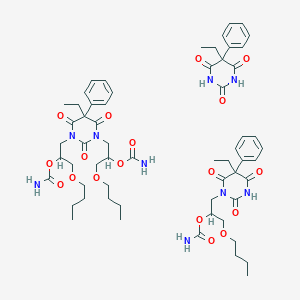
![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)

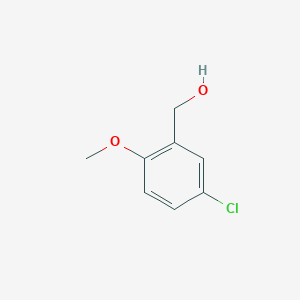
![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)
